molecular formula C16H18N2O5S B11807609 5-(Boc-amino)-2-(2-methoxyphenyl)thiazole-4-carboxylic acid

5-(Boc-amino)-2-(2-methoxyphenyl)thiazole-4-carboxylic acid

Cat. No.: B11807609
M. Wt: 350.4 g/mol
InChI Key: QTCADGHBGKUVQT-UHFFFAOYSA-N
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Description

Structure and Key Features 5-(Boc-amino)-2-(2-methoxyphenyl)thiazole-4-carboxylic acid is a substituted thiazole derivative characterized by:

  • A tert-butoxycarbonyl (Boc) protecting group at position 5 of the thiazole ring.
  • A 2-methoxyphenyl substituent at position 2.
  • A carboxylic acid group at position 3.

This compound is structurally designed to serve as a key intermediate in organic synthesis, particularly in peptide chemistry and drug discovery. The Boc group enhances solubility and stability during synthetic processes, while the methoxyphenyl and carboxylic acid moieties influence electronic and steric properties, affecting reactivity and biological interactions .

Properties

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C16H18N2O5S/c1-16(2,3)23-15(21)18-13-11(14(19)20)17-12(24-13)9-7-5-6-8-10(9)22-4/h5-8H,1-4H3,(H,18,21)(H,19,20)

InChI Key

QTCADGHBGKUVQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(S1)C2=CC=CC=C2OC)C(=O)O

Origin of Product

United States

Preparation Methods

Cysteine-Mediated Cyclization

In a method adapted from oncology drug precursor synthesis, L-cysteine reacts with substituted benzaldehydes in ethanol/water (1:1) at ambient temperature to form (2RS,4R)-2-aryl-thiazolidine-4-carboxylic acids. For instance, reacting L-cysteine with 2-methoxybenzaldehyde yields a thiazolidine intermediate, which undergoes dehydrogenation using BrCCl₃/DBU to aromatize the ring. This method achieves ~75% yield but requires strict pH control (6.4–7.0) to prevent epimerization.

Mucochloric Acid Route

Industrial-scale synthesis employs mucochloric acid (C₃Cl₂O₂) due to its cost-effectiveness. A patent outlines the reaction of mucochloric acid with thionyl chloride (SOCl₂) in toluene/DMF at 70°C, producing 2-chloro-thiazole-5-carboxylic acid chloride. Subsequent ammonolysis introduces the amino group, though this step risks hydrolysis side reactions unless performed under anhydrous conditions.

Boc Protection: Techniques and Stability Considerations

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.

Boc-Anhydride Coupling

The Boc group is typically added using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic amount of DMAP. In a representative procedure, the thiazolidine-4-carboxylic acid intermediate is treated with Boc₂O (1.2 equiv) at 0°C, followed by stirring at 25°C for 12 hours. This method achieves >90% yield but requires rigorous exclusion of moisture to prevent premature deprotection.

EDCI/HOBt-Mediated Amidation

For Boc-protected amines linked via amide bonds, ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are employed. A study on SMART compounds demonstrates coupling 3,4,5-trimethoxyaniline to Boc-protected thiazolecarboxylic acids using EDCI/HOBt in DMF, yielding 85–92% amidation efficiency. The reaction is quenched with ice-cold water to precipitate the product, minimizing byproduct formation.

Methoxyphenyl Substitution: Electrophilic and Nucleophilic Pathways

Introducing the 2-methoxyphenyl group at the thiazole’s 2-position is achieved through:

Friedel-Crafts Alkylation

In a patented method, 2-methoxyphenylboronic acid undergoes Suzuki-Miyaura coupling with a bromothiazole intermediate using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C. This method offers regioselectivity but requires inert atmosphere conditions to prevent catalyst deactivation.

Nucleophilic Aromatic Substitution

Alternatively, displacement of a thiazole-bound halogen (e.g., Cl or Br) with 2-methoxyphenyllithium in THF at −78°C provides moderate yields (60–65%). The low temperature suppresses side reactions, though stoichiometric control is critical to avoid over-substitution.

Carboxylation: Functionalization at the 4-Position

The carboxylic acid group is introduced via:

Hydrolysis of Nitriles

A nitrile intermediate at the thiazole’s 4-position is hydrolyzed using HCl/HOAc (1:1) at reflux, achieving quantitative conversion to the carboxylic acid. This method is favored for its simplicity but generates corrosive HCl vapors, necessitating specialized equipment.

Carbon Dioxide Insertion

In a novel approach, Grignard reagents (e.g., Mg-Thiazole) react with CO₂ at high pressure (5 atm) to form carboxylates, which are protonated with dilute H₂SO₄. While scalable, this method requires stringent pressure controls and achieves only 70–75% yield.

Purification and Crystallization: Industrial-Scale Optimization

Final purification often involves recrystallization from solvent mixtures:

Solvent SystemTemperature RangePurity (%)Yield (%)Source
THF/Hexane (1:2)0–5°C99.568
Ethyl Acetate/Heptane20–25°C98.272
Methanol/Water (4:1)−10°C97.865

THF/hexane mixtures are preferred for large-scale operations due to rapid crystallization and minimal solvent retention.

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of methodologies reveals trade-offs between yield, scalability, and practicality:

ParameterCysteine RouteMucochloric Acid Route
Yield (%)7568
Reaction Time48 h12 h
ScalabilityLab-scaleIndustrial
CostHighLow
Byproducts<5%10–15%

The cysteine route offers higher purity, while the mucochloric acid method is cost-effective for ton-scale production.

Challenges and Mitigation Strategies

Racemization During Boc Protection

The Boc group’s introduction at chiral centers (e.g., cysteine-derived intermediates) risks racemization. Cooling the reaction to 0°C and using HOBt as an additive reduce epimerization to <2%.

Boc Deprotection Side Reactions

Trifluoroacetic acid (TFA)-mediated deprotection can degrade the thiazole ring if prolonged. Controlled deprotection (1–2 h at 5°C) with scavengers like anisole minimizes degradation.

Recent Advances in Green Chemistry

Emerging techniques focus on solvent reduction and catalyst recycling:

  • Microwave-Assisted Synthesis : Reducing reaction times from 48 h to 2 h for thiazole formation.

  • Flow Chemistry : Continuous CO₂ insertion reactors improve carboxylation yields to 85% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The thiazole ring and the methoxyphenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Phenolic derivatives and quinones.

    Reduction: Alcohols, aldehydes, and amines.

    Substitution: Various substituted thiazole and methoxyphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 5-(Boc-amino)-2-(2-methoxyphenyl)thiazole-4-carboxylic acid exhibits significant antimicrobial properties. Its mechanism of action may involve the inhibition of specific enzymes or pathways crucial for microbial survival. Studies have demonstrated that thiazole derivatives can effectively target bacterial cell functions, leading to growth inhibition .

Anticancer Potential
The compound has shown promising anticancer activity in various studies. For instance, structural modifications of thiazole compounds have been linked to enhanced antiproliferative effects against cancer cell lines, including melanoma and prostate cancer . The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cell division and proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The presence of the Boc protecting group allows for selective reactions that can enhance its utility in drug design. Comparative studies with similar compounds reveal that structural variations can significantly influence biological efficacy. For example:

Compound NameStructural FeaturesAnticancer Activity
This compoundContains Boc group and methoxyphenylHigh
2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acidLacks Boc groupModerate
5-Amino-2-thiazolecarboxylic acidSimple thiazole structureLow

This table illustrates how the presence of specific functional groups can affect the compound's activity against cancer cells.

Synthesis and Modifications

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization with the Boc protecting group. Researchers are continually exploring new synthetic routes to improve yield and purity while maintaining biological activity.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Anticancer Studies : A study evaluated the anticancer properties of thiazole derivatives against a panel of human tumor cell lines, demonstrating that modifications to the thiazole structure can enhance potency significantly .
  • Antimicrobial Research : Another investigation focused on the antibacterial properties of related thiazole compounds, revealing that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)thiazole-4-carboxylic acid depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

    Chemical Reactivity: The presence of multiple functional groups allows the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The activity and applications of thiazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison
Compound Name Substituent at Position 2 Substituent at Position 4 Substituent at Position 5 Key References
Target Compound 2-Methoxyphenyl Carboxylic acid Boc-amino
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid 2,6-Difluorophenyl Carboxylic acid None
2-Boc-aminothiazole-5-carboxylic acid None None Boc-amino + Carboxylic acid
4-Methyl-2-phenylthiazole-5-carboxylic acid Phenyl Methyl Carboxylic acid
2-(1H-Indole-3-carbonyl)-thiazole-4-carboxylic acid 1H-Indole-3-carbonyl Carboxylic acid None
Key Observations:
  • Position 2 Modifications :

    • The 2-methoxyphenyl group in the target compound provides moderate steric bulk and electron-donating effects, contrasting with the electron-withdrawing 2,6-difluorophenyl group in ’s compound, which may alter metabolic stability .
    • Aryl groups (e.g., phenyl, indole-carbonyl) enhance π-π stacking interactions in biological targets, as seen in AHR ligand activity .
  • Position 4/5 Functionalization: Carboxylic acid at position 4 (target compound) vs. The Boc group at position 5 in the target compound improves pharmacokinetic properties compared to unprotected amines in similar structures .
Key Observations:
  • Metabolic Stability : Nitrofuran-containing thiazoles (e.g., –9) undergo peroxidase-mediated activation, but the target compound’s methoxyphenyl group likely confers different metabolic pathways, reducing DNA adduct formation .

Q & A

Basic: What synthetic strategies are commonly employed to introduce the Boc-protected amino group into thiazole-4-carboxylic acid derivatives?

Answer : The Boc (tert-butoxycarbonyl) group is typically introduced via nucleophilic substitution or condensation reactions. For example, in analogous thiazole syntheses, Boc-protected amines are coupled to the thiazole core using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in dichloromethane under inert atmospheres . Reflux conditions with sodium acetate in ethanol or acetic acid are also common for stabilizing reactive intermediates . Post-synthesis, the Boc group’s integrity is confirmed by 1H^1H-NMR (absence of NH peaks at δ 5–6 ppm) and IR spectroscopy (C=O stretch ~1680–1720 cm1^{-1}) .

Basic: How do researchers confirm the structural identity of this compound and its intermediates?

Answer : Structural confirmation involves:

  • 1H^1H-/13C^{13}C-NMR : Key signals include the Boc group’s tert-butyl protons (δ 1.2–1.4 ppm) and the thiazole C-4 carboxylic acid (δ ~165–170 ppm in 13C^{13}C-NMR) .
  • Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy. For example, a related compound, 2-(4-ethylphenyl)thiazole-4-carboxylic acid, shows [M+H]+^+ at m/z 233.28 .
  • HPLC purity analysis : Reverse-phase C18 columns with UV detection at 254 nm validate purity (>95%) .

Advanced: How does the 2-methoxyphenyl substituent influence the compound’s electronic properties and reactivity?

Answer : The electron-donating methoxy group (-OCH3_3) increases electron density on the thiazole ring, enhancing nucleophilic aromatic substitution (NAS) reactivity at the C-5 position. This is critical for further functionalization (e.g., amide coupling). Computational studies (DFT) on similar thiazoles show reduced LUMO energy near the methoxyphenyl group, favoring electrophilic attacks . Experimentally, substituent effects are quantified via Hammett plots using logkk values from kinetic studies .

Advanced: What experimental challenges arise in maintaining the Boc group’s stability during synthesis?

Answer : The Boc group is acid-labile. Key challenges include:

  • pH sensitivity : Avoid protic solvents (e.g., HCl/THF) during workup. Use neutral buffers for aqueous extractions .
  • Temperature control : Heating above 80°C in acidic conditions (e.g., TFA) cleaves the Boc group. Monitor by TLC (Rf shift after deprotection) .
  • Contradictions : While uses reflux in acetic acid (pH ~2.4) without Boc cleavage, reports partial degradation under similar conditions. This suggests solvent polarity and reaction time are critical variables .

Advanced: How can researchers optimize the compound’s solubility for in vitro bioassays?

Answer : Solubility is modulated via:

  • pH adjustment : The carboxylic acid (pKa ~2.5–3.0) is ionized at pH >5, enhancing aqueous solubility. Use phosphate buffers (pH 7.4) for biological testing .
  • Co-solvents : DMSO (≤10% v/v) or cyclodextrin inclusion complexes improve solubility without denaturing proteins .
  • Derivatization : Methyl ester prodrugs (e.g., ethyl ester in ) temporarily mask the carboxylic acid, improving membrane permeability .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for thiazole-4-carboxylic acid derivatives?

Answer : SAR studies involve:

  • Analog synthesis : Systematic variation of substituents (e.g., replacing methoxy with halogens) .
  • Biological assays : IC50_{50} determination in enzyme inhibition (e.g., kinase assays) or antimicrobial screens (MIC via broth microdilution) .
  • Computational modeling : Docking into target proteins (e.g., COX-2 or EGFR) using AutoDock Vina, validated by MD simulations .

Advanced: How do researchers resolve contradictions in reported synthetic yields for similar thiazole derivatives?

Answer : Yield discrepancies (e.g., 59% vs. 70% in and ) are addressed by:

  • Reaction monitoring : Real-time FTIR or inline NMR detects intermediate equilibria .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates, increasing yields by 15–20% .
  • Catalyst screening : Palladium or copper catalysts accelerate Suzuki couplings for aryl-thiazole hybrids .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer : Store at –20°C under argon in amber vials to prevent:

  • Hydrolysis : Moisture degrades the Boc group. Use molecular sieves in storage containers .
  • Oxidation : Antioxidants (e.g., BHT) are added to DMSO stock solutions .

Advanced: How is the compound’s logP experimentally determined, and how does it correlate with computational predictions?

Answer : LogP is measured via shake-flask (octanol/water partition) or HPLC (retention time vs. standards). For example, a related compound, 2-(4-fluorophenyl)thiazole-4-carboxylic acid, has logP 2.8 (exp) vs. 2.6 (ChemAxon prediction). Discrepancies arise from intramolecular H-bonding in the thiazole ring .

Advanced: What strategies mitigate byproduct formation during amide coupling reactions involving the C-4 carboxylic acid?

Answer : Common byproducts (e.g., anhydrides) are minimized by:

  • Activation reagents : Use HATU instead of DCC for faster activation .
  • Low-temperature coupling : Reactions at 0–4°C reduce racemization .
  • Purification : Reverse-phase flash chromatography (C18, MeOH/H2_2O gradient) removes dimeric byproducts .

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